

TRAM-34: A Comprehensive Technical Guide to a Selective KCa3.1 Channel Blocker

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Compound of Interest

Compound Name: TRAM-39
Cat. No.: B15587363

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This technical guide provides an in-depth overview of TRAM-34, a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of TRAM-34.

Core Compound Information

TRAM-34, with the chemical name 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, is a well-characterized modulator of potassium ion flux. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	289905-88-0	[1]
Molecular Formula	C ₂₂ H ₁₇ ClN ₂	[1]
Molecular Weight	344.84 g/mol	[1]

Pharmacological Profile

TRAM-34 exhibits high affinity and selectivity for the KCa3.1 channel, a key regulator of membrane potential in various cell types.

Mechanism of Action

TRAM-34 functions by directly blocking the pore of the KCa3.1 channel. This inhibition is crucial in modulating calcium signaling and downstream cellular processes such as proliferation and activation in immune cells and other cell types. By blocking the potassium efflux through KCa3.1, TRAM-34 can prevent the hyperpolarization of the cell membrane, which is necessary to maintain the driving force for sustained calcium influx.

Quantitative Pharmacological Data

The potency and selectivity of TRAM-34 have been quantified across various experimental systems.

Parameter	Cell Type/System	Value (nM)	Reference
K _d	Cloned human KCa3.1 in COS-7 cells	20	[1][2][3][4]
K _d	Native KCa3.1 in human T lymphocytes	25	[2][3]
K _d	Native KCa3.1 in human T84 colonic epithelial cells	22	[2][3]
IC ₅₀	EGF-stimulated proliferation of A7r5 cells	8	[2]
IC ₅₀	Anti-CD3 antibody-induced activation of human T lymphocytes	295-910	[2]
IC ₅₀	PMA plus ionomycin-induced activation of human T lymphocytes	85-830	[2]

Selectivity: TRAM-34 demonstrates a 200- to 1,500-fold selectivity for KCa3.1 over other ion channels, including other types of potassium channels (K_V_, BK_Ca_, K_Ca_2), sodium (Na⁺), and chloride (Cl⁻) channels.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Off-Target Effects: It is important to note that at higher micromolar concentrations, TRAM-34 has been shown to inhibit several cytochrome P450 (CYP) isoforms, including CYP2B1, CYP2C6, CYP2C11, CYP2B6, CYP2C19, and CYP3A4.[\[5\]](#)[\[6\]](#)

Pharmacokinetic Properties

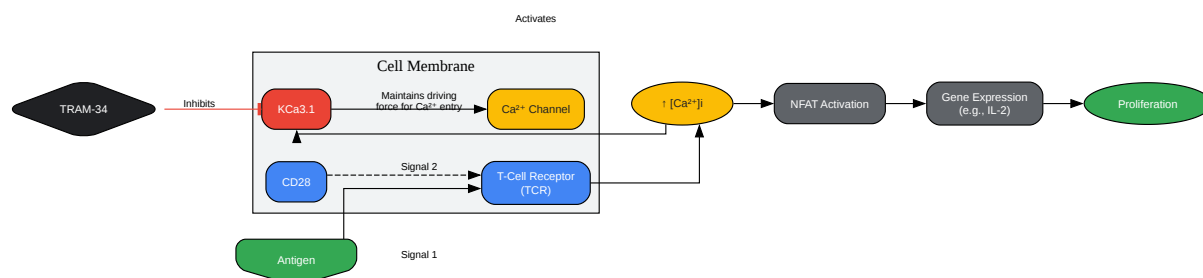
Parameter	Species	Value	Reference
Half-life	Rat	~2 hours	[7] [8]
Brain Penetration	Rat	Yes, achieves micromolar concentrations	[7] [9]

Signaling Pathways Modulated by TRAM-34

TRAM-34, through its inhibition of KCa3.1, influences several critical signaling pathways.

T-Lymphocyte Activation

KCa3.1 channels play a pivotal role in T-lymphocyte activation. By blocking these channels, TRAM-34 can suppress the sustained calcium signaling required for T-cell proliferation and cytokine production.

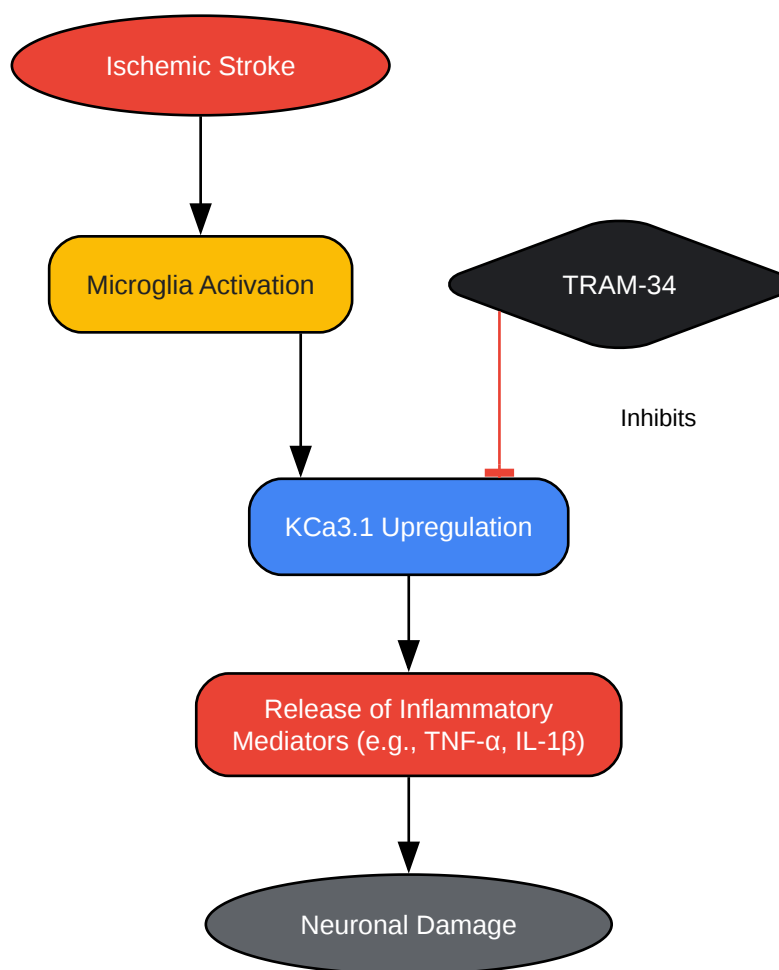


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T-Cell Activation Pathway Inhibition by TRAM-34

Neuroprotection in Ischemic Stroke

In the context of ischemic stroke, TRAM-34 has demonstrated neuroprotective effects by reducing microglial activation and subsequent inflammatory damage.



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Neuroprotective Mechanism of TRAM-34 in Stroke

Experimental Protocols

Detailed methodologies for key experiments involving TRAM-34 are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording KCa3.1 currents in a heterologous expression system (e.g., KCa3.1-transfected COS-7 cells).[2]

Solutions:

- Internal Pipette Solution (in mM): 145 K⁺ aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.5 CaCl₂ (to achieve 1 μM free Ca²⁺), pH 7.2.

- External Solution (in mM): 160 Na⁺ aspartate, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4.

Procedure:

- Culture KCa3.1-transfected COS-7 cells on glass coverslips.
- Use a patch-clamp amplifier and a microelectrode puller to fabricate glass pipettes with a resistance of 2-5 MΩ.
- Fill the pipette with the internal solution and approach a single cell.
- Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a potential of -80 mV.
- Apply voltage ramps from -120 mV to +40 mV over 200 ms every 10 seconds to elicit KCa3.1 currents.
- Record baseline currents and then perfuse the bath with the external solution containing TRAM-34 at various concentrations.
- Measure the reduction in the slope conductance at -80 mV to determine the extent of channel block and calculate IC₅₀ or K_d values.

T-Lymphocyte Activation Assay

This protocol describes the measurement of T-lymphocyte activation and its inhibition by TRAM-34.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes.
- RPMI-1640 medium supplemented with 10% FBS.
- Stimulating agents: Anti-CD3 antibody (plate-bound) and soluble anti-CD28 antibody, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

- TRAM-34 stock solution in DMSO.
- Proliferation dye (e.g., CFSE) or [³H]-thymidine.
- Flow cytometer or liquid scintillation counter.

Procedure:

- Isolate human T-lymphocytes from healthy donor blood.
- If measuring proliferation, label the cells with a proliferation dye like CFSE.
- Plate the T-cells in a 96-well plate at a density of $1-2 \times 10^5$ cells/well.
- Pre-incubate the cells with various concentrations of TRAM-34 (or vehicle control) for 30-60 minutes.
- Add the stimulating agents (e.g., anti-CD3/CD28 or PMA/ionomycin) to the wells.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- For proliferation analysis:
 - If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry.
 - If using [³H]-thymidine, pulse the cells with 1 µCi of [³H]-thymidine for the last 8-18 hours of incubation, then harvest the cells onto a filter mat and measure radioactivity.
- For cytokine analysis, collect the supernatant before harvesting the cells and measure cytokine levels (e.g., IL-2) by ELISA.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol outlines the in vivo evaluation of TRAM-34 in a rat model of ischemic stroke.^[9]
^[10]

Animals:

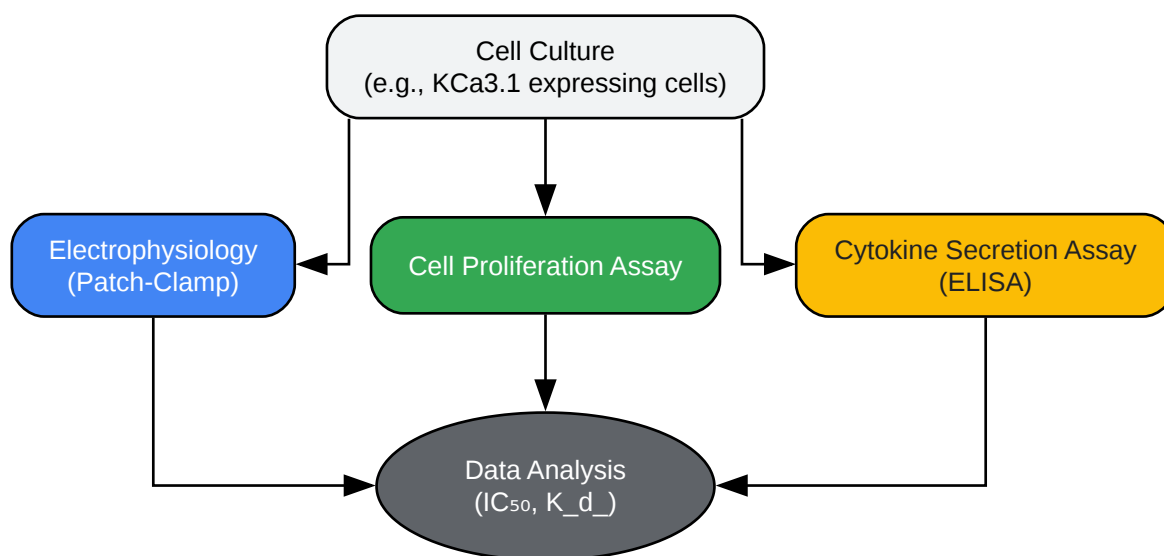
- Male Wistar or spontaneously hypertensive rats (250-300g).

Procedure:

- Anesthetize the rat (e.g., with isoflurane).
- Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the CCA and the ECA.
- Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
- Administer TRAM-34 (e.g., 10 or 40 mg/kg, intraperitoneally) or vehicle at specified time points post-reperfusion (e.g., starting 12 hours after and then twice daily for 7 days).
- Monitor the animals for neurological deficits using a standardized scoring system.
- At the end of the study period, perfuse the animals and collect the brains for histological analysis (e.g., TTC staining to measure infarct volume, immunohistochemistry for neuronal and microglial markers).

Experimental Workflows

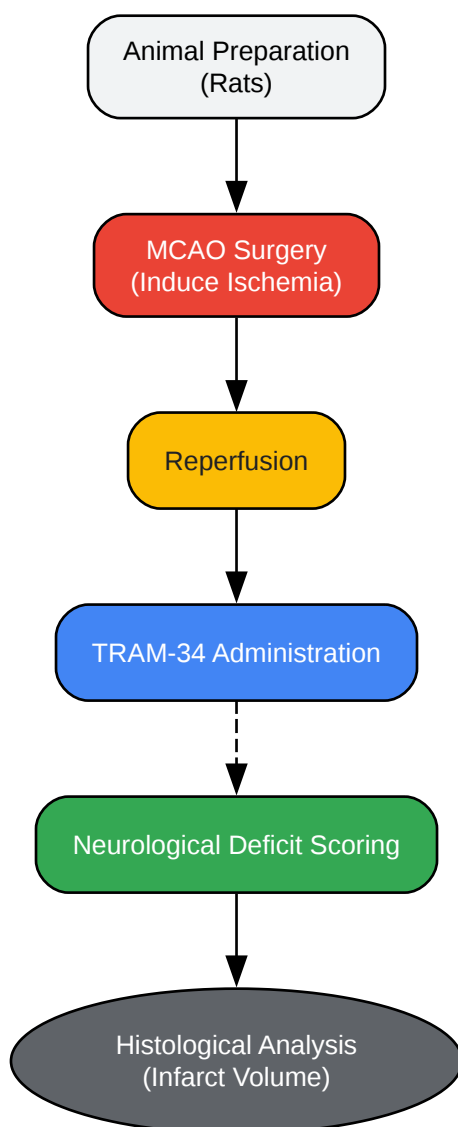
In Vitro Drug Screening Workflow



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Workflow for In Vitro Characterization of TRAM-34

In Vivo Stroke Model Workflow



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Workflow for In Vivo Efficacy Testing in a Stroke Model

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